2-Nitro-4-(trifluoromethoxy)anisole
Overview
Description
2-Nitro-4-(trifluoromethoxy)anisole is a chemical compound with the molecular formula C8H6F3NO4 . It is a derivative of anisole (methoxybenzene) where a nitro group and a trifluoromethoxy group are attached to the benzene ring .
Synthesis Analysis
The synthesis of trifluoromethyl ethers like 2-Nitro-4-(trifluoromethoxy)anisole can be achieved by both indirect and direct strategies . Indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . Direct strategies involve the introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents . For example, tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF3) was used as a trifluoromethoxylation reagent to achieve the direct trifluoromethoxylation of aryl stannanes and aryl boronic acids with equivalent silver .Molecular Structure Analysis
The molecular structure of 2-Nitro-4-(trifluoromethoxy)anisole consists of a benzene ring with a methoxy group (OCH3), a nitro group (NO2), and a trifluoromethoxy group (OCF3) attached to it . The exact mass of the molecule is 222.02522651 g/mol .Chemical Reactions Analysis
The trifluoromethoxy group in 2-Nitro-4-(trifluoromethoxy)anisole can undergo nucleophilic trifluoromethoxylation reactions . This involves the use of a trifluoromethoxylation reagent that can release CF3O− species in the presence of a base . The reaction has broad scope and good functional group compatibility, demonstrated by its application to the late-stage trifluoromethoxylation of alkyl halides in complex small molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Nitro-4-(trifluoromethoxy)anisole include a molecular weight of 192.14 . More detailed properties such as melting point, boiling point, and solubility would require further investigation.Scientific Research Applications
Chemical Synthesis
“2-Nitro-4-(trifluoromethoxy)anisole” is used in chemical synthesis . It can undergo metalation preferentially or exclusively at the methoxy-neighboring position .
Catalyst in Hydrogenation Process
It is used in the catalytic hydrogenation of 2-nitro-4-acetylamino anisole to 2-amino-4-acetylamino anisole over Raney nickel catalyst . This process is a less-polluting and efficient method to produce 2-amino-4-acetamino anisole .
Kinetic Studies
The compound is used in kinetic studies. The reaction of 2-nitro-4-acetylamino anisole to 2-amino-4-acetylamino anisole was found to follow 0.52-order kinetics with respect to the 2-nitro-4-acetylamino anisole concentration and 1.10-order kinetics in terms of hydrogen pressure .
Reactor Design
The intrinsic kinetics of the hydrogenation process provides guidance for reactor design .
Catalyst Modification
The study of the hydrogenation process inspires catalyst modification .
Life Science Research
“2-Nitro-4-(trifluoromethoxy)anisole” is used in life science research .
Mechanism of Action
Target of Action
It’s known that trifluoromethoxy group is finding increased utility as a substituent in bioactives , suggesting that it may interact with various biological targets.
Mode of Action
It’s known that 4-(trifluoromethoxy)anisole can undergo metalation preferentially or exclusively at the methoxy-neighboring position . This suggests that the compound might interact with its targets through a similar mechanism.
Pharmacokinetics
The compound’s molecular weight (23713 g/mol) and its physical properties such as boiling point (90…95 °C at 05 mmHg) and melting point (47 °C) suggest that it might have reasonable bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Nitro-4-(trifluoromethoxy)anisole. For instance, the compound is classified as a flammable liquid and may cause respiratory irritation, skin irritation, and serious eye irritation . Therefore, it should be handled with care, especially in environments with heat, sparks, open flames, or other ignition sources .
Safety and Hazards
2-Nitro-4-(trifluoromethoxy)anisole is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions in the study and application of 2-Nitro-4-(trifluoromethoxy)anisole and similar compounds involve overcoming the limitations and challenges in the trifluoromethoxylation reaction . This includes the development of more stable trifluoromethoxylation reagents and methods to stabilize the trifluoromethoxide anion . The goal is to expand the scope and improve the efficiency of the trifluoromethoxylation reaction, enabling the synthesis of a wider range of trifluoromethoxylated compounds .
properties
IUPAC Name |
1-methoxy-2-nitro-4-(trifluoromethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4/c1-15-7-3-2-5(16-8(9,10)11)4-6(7)12(13)14/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEKQTICAABSKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(trifluoromethoxy)anisole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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